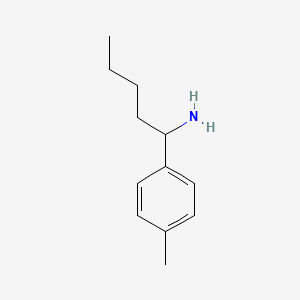
1-(4-Methylphenyl)pentylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)pentylamine is an organic compound with the molecular formula C12H19N. It is a member of the phenylamine family, characterized by the presence of an amine group attached to a phenyl ring. It has a molecular weight of 177.28596 g/mol and is used in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-(4-Methylphenyl)pentylamine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with pentylamine under basic conditions. This reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial production methods may involve more scalable processes, such as catalytic hydrogenation of precursor compounds or the use of continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
1-(4-Methylphenyl)pentylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce amines with different alkyl groups.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups onto the phenyl ring.
Common reagents and conditions used in these reactions include solvents like ethanol, bases such as sodium hydroxide, and catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted amines, ketones, and carboxylic acids .
Scientific Research Applications
1-(4-Methylphenyl)pentylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound can be used in studies involving amine metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(4-Methylphenyl)pentylamine exerts its effects involves interactions with various molecular targets and pathways. As an amine, it can act as a ligand for receptors or enzymes, influencing their activity. The specific pathways involved depend on the context of its use, such as neurotransmitter modulation in biological systems or catalytic activity in chemical reactions .
Comparison with Similar Compounds
1-(4-Methylphenyl)pentylamine can be compared with other similar compounds, such as:
1-(4-Methylphenyl)ethylamine: This compound has a shorter alkyl chain and different physical and chemical properties.
1-(4-Chlorophenyl)pentylamine:
1-(4-Methoxyphenyl)pentylamine: The methoxy group introduces different electronic effects, influencing its behavior in chemical reactions
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
1-(4-methylphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H19N/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h6-9,12H,3-5,13H2,1-2H3 |
InChI Key |
AFQMVQWXQAYYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13243933.png)
![2-Methyl-4-[2-(4-phenylcyclohexylidene)hydrazin-1-yl]quinoline](/img/structure/B13243941.png)
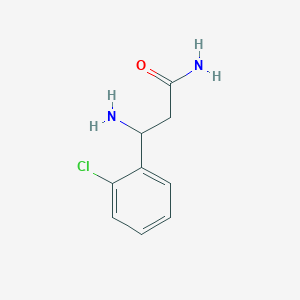
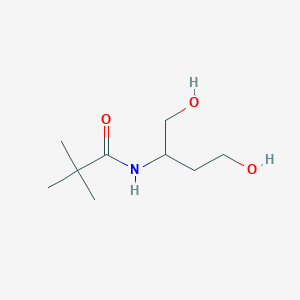
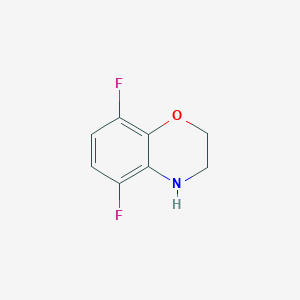
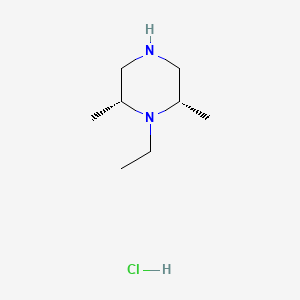
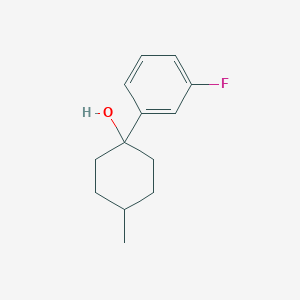
![5-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B13243980.png)

![1-[(2S)-Piperidin-2-yl]ethan-1-one](/img/structure/B13244003.png)

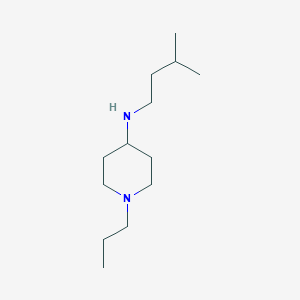
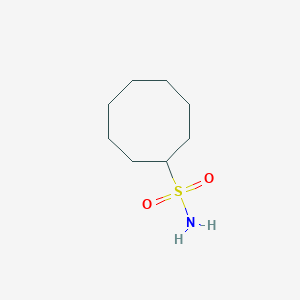
![2-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B13244028.png)
